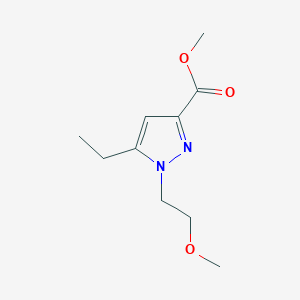

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes a methyl ester group, an ethyl group, and a methoxyethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with methylating agents. One common method is the esterification of 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group, forming amides or thioesters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Amides, thioesters

Scientific Research Applications

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active pyrazole derivative, which then exerts its effects through various molecular pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-ethyl-1H-pyrazole-3-carboxylate: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.

Ethyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its physical and chemical properties.

5-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester.

Uniqueness

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the methoxyethyl and methyl ester groups, which confer specific chemical properties and reactivity. These functional groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological relevance.

- IUPAC Name : this compound

- Molecular Formula : C10H16N2O3

- Molecular Weight : 212.25 g/mol

- CAS Number : 1437485-38-5

- Physical Appearance : Pale-yellow to yellow-brown sticky oil to semi-solid .

This compound exhibits various biological activities, primarily through modulation of enzymatic pathways and receptor interactions:

- Phosphodiesterase Inhibition : Similar to other pyrazole derivatives, this compound may act as a phosphodiesterase (PDE) inhibitor, which can lead to increased levels of cyclic nucleotides (cAMP and cGMP) in cells. This mechanism is crucial in cardiovascular health and erectile dysfunction treatments .

- Aryl Hydrocarbon Receptor (AhR) Modulation : Compounds in the pyrazole family have shown potential in modulating AhR activity, which is involved in xenobiotic metabolism and cell signaling pathways. This modulation can influence immune responses and cellular growth .

- Antioxidant Activity : Preliminary studies suggest that pyrazole derivatives may possess antioxidant properties, potentially protecting cells from oxidative stress and related pathologies .

Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity | Mechanism | References |

|---|---|---|

| PDE Inhibition | Increases cGMP/cAMP levels | |

| AhR Modulation | Inhibits TCDD-induced AhR activity | |

| Antioxidant Effects | Reduces oxidative stress |

Case Study 1: PDE Inhibition and Cardiovascular Health

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant inhibition of PDE enzymes, leading to enhanced vasodilation in rat models. The compound showed an EC50 value indicative of its potency in increasing intracellular cGMP levels .

Case Study 2: Modulation of AhR Pathways

In a study investigating the effects of pyrazole compounds on AhR-mediated signaling, this compound was found to inhibit TCDD-induced transcriptional activity effectively. This inhibition suggests its potential as a therapeutic agent against environmental toxins .

Case Study 3: Antioxidant Properties

Research into the antioxidant capabilities of pyrazole derivatives indicated that this compound could scavenge free radicals effectively, thereby reducing cellular damage in vitro. This property highlights its potential application in neuroprotection and age-related diseases .

Properties

CAS No. |

1437485-38-5 |

|---|---|

Molecular Formula |

C10H16N2O3 |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

methyl 5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C10H16N2O3/c1-4-8-7-9(10(13)15-3)11-12(8)5-6-14-2/h7H,4-6H2,1-3H3 |

InChI Key |

GSHHTIWYZSSSHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NN1CCOC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.